N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a synthetic small molecule characterized by three key structural motifs:
- Benzofuran moiety: A fused bicyclic aromatic system known for enhancing metabolic stability and binding affinity in bioactive compounds.
- Acetamide backbone: A common pharmacophore in drug design, facilitating hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)11-12-28(25,26)22-14-21(24)23-16(2)20-13-18-5-3-4-6-19(18)27-20/h3-13,16,22H,14H2,1-2H3,(H,23,24)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZIVYJPTNXVLU-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzofuran moiety and an ethenyl sulfonamide group, which contribute to its unique pharmacological profile. The molecular formula is , and its IUPAC name reflects its intricate structure.
Structural Features
| Feature | Description |
|---|---|
| Benzofuran Moiety | Provides a framework for biological activity. |
| Ethenyl Group | Enhances interaction with biological targets. |
| Sulfonamide Functionality | Imparts unique pharmacological properties. |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Binding : The compound may exhibit affinity for certain receptors, including those related to neurotransmission and pain modulation.
Pharmacological Effects
Research indicates several key pharmacological effects associated with this compound:
- Analgesic Properties : Studies have shown that it may possess analgesic effects comparable to traditional pain relievers.
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in various in vitro models.
- Antitumor Activity : Preliminary data suggest that it may inhibit the growth of certain cancer cell lines, warranting further investigation.
Case Studies
-
Analgesic Efficacy in Animal Models :
- A study conducted on rodents indicated that administration of the compound resulted in significant pain relief compared to control groups, suggesting its potential as an analgesic agent.
-
In Vitro Cancer Cell Line Studies :
- Research involving human cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis, highlighting its antitumor potential.
-
Inflammation Reduction in Experimental Models :
- In models of acute inflammation, the compound reduced markers of inflammation significantly, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exhibits promising anticancer properties. In vitro screenings have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study published in 2019 identified this compound as part of a drug library that showed significant anticancer activity when tested on multicellular spheroids, which are more representative of in vivo tumor environments than traditional two-dimensional cultures .
Key Findings:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation.
- Selectivity : Preliminary data suggest that it may selectively target cancer cells while sparing normal cells, reducing potential side effects associated with conventional chemotherapeutics.
Neurological Applications
The compound has also been investigated for its effects on neurological disorders, particularly epilepsy and neuropathic pain. Its structural similarity to known anticonvulsants suggests it may interact with sodium channels, which are critical in neuronal excitability.
Research Insights:
- Anticonvulsant Activity : In rodent models, derivatives of this compound exhibited notable anticonvulsant effects, with some showing efficacy comparable to established medications like phenytoin . The structure-activity relationship studies highlighted that modifications at specific sites enhance its potency against seizures.
- Sodium Channel Modulation : The compound's ability to promote slow inactivation of sodium channels could be beneficial in treating conditions characterized by hyperexcitability, such as epilepsy and chronic pain syndromes .
Pharmacological Probes
This compound serves as a pharmacological probe for studying various biological processes. Its unique chemical structure allows researchers to explore interactions with different biological targets.
Applications as Probes:
- Target Identification : By utilizing this compound in binding studies, researchers can identify new targets for drug development and understand the mechanisms underlying drug action.
- Lead Compound Development : The insights gained from studying this compound can guide the design of new derivatives with improved efficacy and specificity for therapeutic applications.
Comprehensive Data Table
Comparison with Similar Compounds
Structural Features and Functional Groups
The following table highlights key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations :
- Benzofuran vs. Benzimidazole/Benzothiazole : The benzofuran core (target) may offer improved metabolic stability compared to benzimidazole (compound 29, ) due to reduced basicity, while benzothiazole derivatives () often exhibit fluorescence properties useful in imaging.
- Acetamide Backbone: Ubiquitous across analogs, suggesting its role as a critical hydrogen-bond donor/acceptor.
Physicochemical Properties
Pharmacological Potential (Inferred)
- Anticancer Activity : Compound 29 () with a benzimidazole core shows anticancer activity, suggesting the benzofuran analog (target) could share similar mechanisms, such as kinase or tubulin inhibition.
- Anti-inflammatory/Anti-atherosclerotic : Goxalapladib () targets atherosclerosis via phospholipase A2 inhibition; the target’s sulfonamide group may modulate analogous enzymatic pathways.
Q & A
Q. What are the recommended synthetic routes for N-[1-(1-Benzofuran-2-yl)ethyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving:
Benzofuran core synthesis : Use Friedel-Crafts alkylation or transition-metal-catalyzed coupling to introduce the 1-benzofuran-2-yl group .
Sulfonamide linkage : React the benzofuran intermediate with a sulfonyl chloride derivative (e.g., (E)-2-(4-methylphenyl)ethenylsulfonyl chloride) under anhydrous conditions with a base like triethylamine .
Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the acetamide moiety to the sulfonamine group .
Key considerations: Monitor stereochemistry of the (E)-ethenyl group using NMR and HPLC to ensure configuration retention during synthesis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography : For unambiguous confirmation of the (E)-ethenyl configuration and sulfonamide linkage (e.g., compare with structurally resolved sulfonamides in ).
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., compare with PubChem-derived data in ).
- 2D NMR : Assign benzofuran aromatic protons (δ 7.2–7.8 ppm) and sulfonamide NH protons (δ 8.5–9.5 ppm) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Similar sulfonamides show >60 µg/mL solubility in DMSO but limited aqueous solubility without co-solvents .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; sulfonamides are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers identify molecular targets or pathways modulated by this compound?
- Methodological Answer :
- Kinase profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler™) due to structural similarity to sulfonamide-based kinase inhibitors .
- Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in cell lysates treated with the compound .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (e.g., RNA-seq) to map affected pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch variability analysis : Compare purity (HPLC >98%), stereochemistry, and salt forms (e.g., free base vs. hydrochloride) between studies .
- Assay standardization : Replicate conflicting experiments under harmonized conditions (e.g., cell line, serum concentration, exposure time) .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to divergent results .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Core modifications : Substitute benzofuran with indole or thiophene to assess impact on target binding .
- Sulfonamide replacements : Test carbamate or urea linkages to evaluate hydrolytic stability .
- Side-chain variations : Introduce halogen substituents (e.g., 4-fluoro instead of 4-methylphenyl) to enhance lipophilicity and target affinity .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ <1 ng/mL) .
- Internal standards : Deuterated analogs (e.g., d₄-acetamide) improve quantification accuracy .
- Validation parameters : Assess recovery (>85%), matrix effects (±15%), and inter-day precision (CV <10%) per FDA guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
